molecular formula C26H28O15 B11932293 Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside

Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside

Cat. No.: B11932293
M. Wt: 580.5 g/mol
InChI Key: QOYOSTICCWYNER-DTDZTTCYSA-N
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Description

Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside is a naturally occurring flavonoid glycoside. It is derived from luteolin, a flavonoid known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties . This compound is found in various plants and contributes to their medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside typically involves glycosylation reactions. One effective approach is the biotransformation of luteolin glycosides in hydrophilic organic solvents. For instance, Bacillus cereus A46 cells have shown high activity and stability in 5–20% (v/v) DMSO with 90–98% conversion rates of luteolin glycosides . The addition of DMSO greatly promotes the solubility of luteolin and regulates the formation of the main products.

Industrial Production Methods

Industrial production methods for luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside often involve the use of glycosyltransferases. These enzymes facilitate the regioselective glycosylation of luteolin, enhancing the solubility and bioactivity of the resulting glycosides .

Chemical Reactions Analysis

Types of Reactions

Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the glycoside moiety.

Major Products Formed

The major products formed from these reactions include various luteolin glycosides with enhanced solubility and bioactivity. These products are valuable for their potential therapeutic applications .

Scientific Research Applications

Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and upregulate antioxidant enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioactivity compared to other luteolin glycosides. This unique structure allows for more efficient interaction with biological targets, making it a valuable compound for therapeutic applications .

Biological Activity

Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside is a flavonoid glycoside derived from luteolin, a naturally occurring flavonoid known for its diverse biological activities. This compound has garnered attention in recent research due to its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activities of this compound, supported by research findings and data tables.

  • Chemical Formula : C26H28O15
  • Molecular Weight : 580.49 g/mol
  • CAS Number : 52714-82-6

1. Antioxidant Activity

Luteolin and its glycosides exhibit significant antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. These actions help mitigate oxidative stress, a contributor to various diseases, including cancer and cardiovascular conditions.

2. Anti-inflammatory Effects

Research indicates that luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside can downregulate pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. It interacts with key signaling pathways like NF-κB and JAK/STAT, leading to reduced inflammation in various cellular models .

Table 1: Inflammatory Pathways Modulated by Luteolin Glycosides

PathwayEffect on CytokinesMechanism of Action
NF-κBDownregulationInhibition of IκB degradation
JAK/STATDownregulationInhibition of STAT phosphorylation
MAPKDownregulationModulation of MAPK pathway components

3. Anticancer Properties

Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside has shown promise in cancer research. It induces apoptosis in various cancer cell lines by modulating cell cycle proteins and enhancing the expression of pro-apoptotic factors while inhibiting anti-apoptotic proteins .

Case Study: Luteolin's Effect on Cancer Cell Lines

A study demonstrated that luteolin significantly inhibited the proliferation of human colon adenocarcinoma cells (HT29) by activating caspases involved in pyroptosis, a form of programmed cell death .

4. Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens, including bacteria and viruses. Its effectiveness stems from its ability to disrupt microbial membranes and inhibit vital enzymatic processes within these organisms .

Luteolin-7-O-alpha-L-arabinopyranosyl (1->6)-beta-D-glucopyranoside's mechanisms include:

  • Cell Cycle Regulation : It influences key cyclins and CDKs, leading to cell cycle arrest.
  • Apoptosis Induction : The compound promotes mitochondrial dysfunction, leading to cytochrome c release and activation of caspases.
  • Inflammatory Pathway Modulation : It inhibits the assembly of the NLRP3 inflammasome, thereby reducing inflammation .

Properties

Molecular Formula

C26H28O15

Molecular Weight

580.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C26H28O15/c27-11-2-1-9(3-12(11)28)16-6-14(30)19-13(29)4-10(5-17(19)40-16)39-26-24(36)22(34)21(33)18(41-26)8-38-25-23(35)20(32)15(31)7-37-25/h1-6,15,18,20-29,31-36H,7-8H2/t15-,18+,20-,21+,22-,23+,24+,25-,26+/m0/s1

InChI Key

QOYOSTICCWYNER-DTDZTTCYSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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